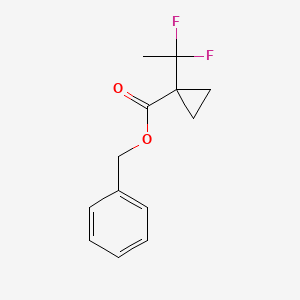

Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate

Description

Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a benzyl ester moiety and a 1,1-difluoroethyl substituent. The cyclopropane ring confers conformational rigidity, while the difluoroethyl group enhances lipophilicity and metabolic stability. The benzyl ester may improve cell permeability compared to simpler alkyl esters.

Properties

Molecular Formula |

C13H14F2O2 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C13H14F2O2/c1-12(14,15)13(7-8-13)11(16)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

InChI Key |

GBSCKCBEJROHAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(CC1)C(=O)OCC2=CC=CC=C2)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes with difluorocarbene precursors. One common method includes the reaction of benzyl cyclopropane-1-carboxylate with difluorocarbene generated from difluoromethyltriphenylphosphonium bromide under basic conditions .

Industrial Production Methods: large-scale synthesis would likely involve optimization of the cyclopropanation reaction to ensure high yield and purity, possibly using continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can replace the difluoroethyl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is in medicinal chemistry. Compounds with difluorocyclopropane moieties have shown promising results in drug development due to their ability to modulate biological activity. For instance:

- Antimicrobial Activity : Research indicates that derivatives of benzyl compounds exhibit significant antimicrobial properties against various pathogens. In particular, studies have shown that certain benzyl derivatives can outperform traditional antibiotics in inhibiting bacterial growth .

- Anticancer Potential : Specific derivatives have been evaluated for their anticancer activities. For example, some compounds demonstrated substantial efficacy against ovarian cancer xenografts in preclinical models, suggesting potential therapeutic applications in oncology .

Agrochemical Applications

The unique properties of this compound also make it a candidate for agrochemical applications. The introduction of fluorine can enhance the environmental stability and efficacy of pesticides and herbicides. Research has indicated that fluorinated compounds often exhibit improved bioactivity compared to their non-fluorinated counterparts, making them valuable in agricultural formulations .

Materials Science

In materials science, the incorporation of difluorocyclopropane structures into polymers and other materials can lead to enhanced thermal stability and mechanical properties. The unique bonding characteristics of fluorine contribute to the development of advanced materials with tailored properties for specific applications .

Case Studies and Research Findings

Several case studies illustrate the applications and effectiveness of this compound:

Mechanism of Action

The mechanism of action of Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets through its difluoroethyl and cyclopropane groups. These interactions can affect the compound’s binding affinity and specificity towards enzymes or receptors, influencing its biological activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities:

Key Observations:

Bromophenyl and trifluoromethylphenyl groups (in and ) are electron-withdrawing, altering electronic properties of the cyclopropane ring compared to the target’s difluoroethyl group. Amide-containing analogs () may exhibit stronger hydrogen-bonding interactions than esters, affecting target selectivity .

Stereochemical Considerations :

- Ethyl (1S,2R)-1-benzamido-2-(difluoromethyl)cyclopropanecarboxylate () demonstrates the importance of stereochemistry in biological activity, though this data is unspecified for the target compound .

Synthetic Yields and Purity :

- The 77% yield for 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide () suggests efficient synthesis for cyclopropane carboxamides, while the methyl ester analog in is provided at 95% purity for research use .

Physicochemical Properties

- Lipophilicity : The benzyl ester in the target compound likely increases logP compared to methyl or ethyl esters (e.g., ), improving membrane permeability.

- Reactivity : The ester group may hydrolyze faster than amides () but slower than nitro-containing compounds (), which are prone to nucleophilic substitution .

Biological Activity

Benzyl 1-(1,1-difluoroethyl)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in organic molecules often enhances their pharmacological properties, making them more effective in various therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

The synthesis of this compound typically involves the reaction of cyclopropane derivatives with difluorinated reagents. The introduction of the difluoroethyl group is crucial as it can influence the compound's lipophilicity and metabolic stability, enhancing its biological activity.

Synthetic Route

A common synthetic route includes:

- Formation of Cyclopropane Ring : Utilizing cyclopropanation reactions with suitable alkenes.

- Fluorination : Introducing the difluoroethyl group through electrophilic fluorination methods.

- Esterification : Reacting the resulting acid with benzyl alcohol to form the ester.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas:

Antimicrobial Activity

Studies have shown that compounds containing cyclopropane moieties exhibit antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Cyclopropane Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| Similar Cyclopropane Derivative | P. aeruginosa | 12 |

| Reference Drug (Cefotaxime) | S. aureus | 20 |

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Study: Anticancer Efficacy

In a study evaluating the efficacy of cyclopropane derivatives on ovarian cancer xenografts in nude mice, it was observed that certain derivatives led to significant tumor growth suppression compared to control groups .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Modulation of Signaling Pathways : The compound may interact with signaling pathways such as the NO/cGMP pathway, which is crucial for smooth muscle relaxation and other physiological processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.